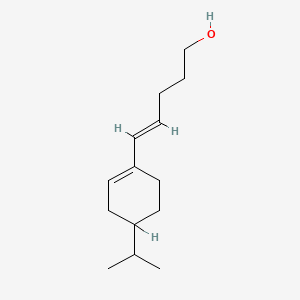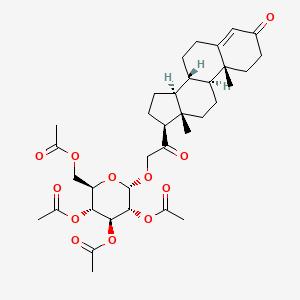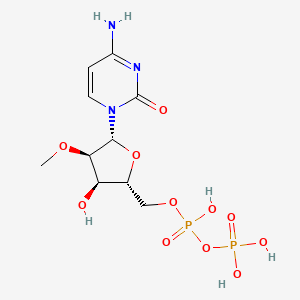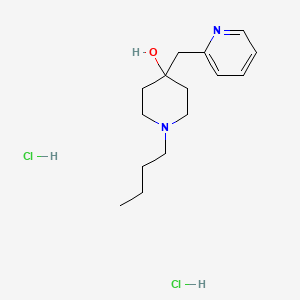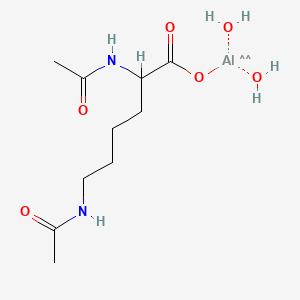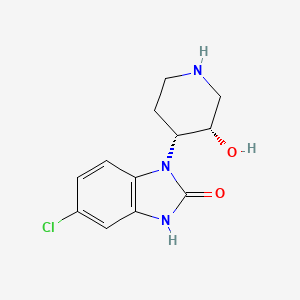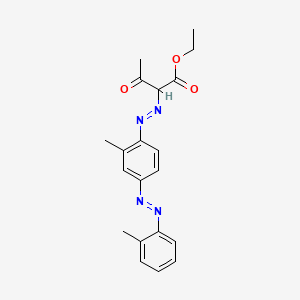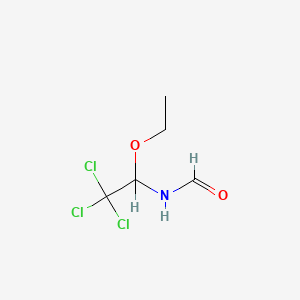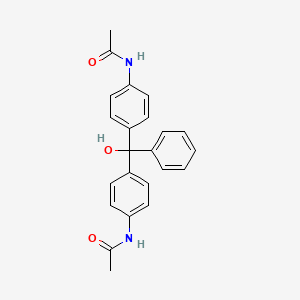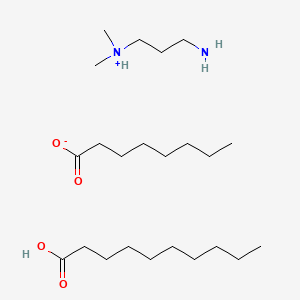
Einecs 300-155-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 300-155-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific chemical name and properties are detailed in the EINECS database, which serves as a comprehensive reference for regulatory and safety information.
Preparation Methods
The preparation methods for Einecs 300-155-7 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in bulk quantities. Quality control measures are implemented to ensure consistency and safety.
Chemical Reactions Analysis
Einecs 300-155-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to achieve the desired products.
Scientific Research Applications
Einecs 300-155-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may also be used as a probe or marker in experiments.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. It may also serve as an intermediate in the manufacturing of other compounds.
Mechanism of Action
The mechanism of action of Einecs 300-155-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways such as the Krebs cycle, glycolysis, or signal transduction pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 300-155-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as Einecs 300-154-6 or Einecs 300-156-8.
Uniqueness: The unique properties of this compound, such as its specific reactivity, stability, and applications, distinguish it from other compounds. Its specific interactions with molecular targets and pathways also contribute to its distinctiveness.
Properties
CAS No. |
93923-67-2 |
|---|---|
Molecular Formula |
C23H50N2O4 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-aminopropyl(dimethyl)azanium;decanoic acid;octanoate |
InChI |
InChI=1S/C10H20O2.C8H16O2.C5H14N2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-7(2)5-3-4-6/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);3-6H2,1-2H3 |
InChI Key |
XDDMZFRCQSAXIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)[O-].C[NH+](C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,7-Dimethyloct-6-enyl)oxy]-1-methoxyundecane](/img/structure/B12677765.png)

